
C17H17FN6O2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminoethoxy)-5-fluoro-N-{[3-(2H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}benzamide involves several steps. One common method includes the reaction of 5-fluoro-2-nitrobenzoic acid with 2-aminoethanol to form an intermediate, which is then reduced to the corresponding amine. This amine is further reacted with 3-(2H-1,2,3,4-tetrazol-5-yl)benzyl chloride under specific conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solid-phase synthesis , gas-phase synthesis , and liquid-phase synthesis are commonly employed . These methods are designed to be efficient and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(2-aminoethoxy)-5-fluoro-N-{[3-(2H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}benzamide: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like or .
Reduction: Reduction reactions can be carried out using or .
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide or sodium methoxide .
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperature, pH, and solvent choice. For example, oxidation reactions may be performed in an acidic medium, while reduction reactions often require anhydrous conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids , while reduction can produce amines or alcohols .
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the antimalarial properties of compounds similar to C17H17FN6O2. For instance, certain derivatives have shown significant activity against Plasmodium falciparum, the malaria-causing parasite. In particular, compounds exhibiting structural similarities have demonstrated low IC50 values, indicating potent antimalarial effects. For example, a compound with a similar structure was found to have an IC50 value of 0.62 µM against chloroquine-sensitive strains of the parasite, suggesting that modifications to the this compound structure could enhance its efficacy against malaria .
Inhibition of Enzymatic Activity
This compound has been investigated for its potential as an inhibitor of specific enzymes involved in disease processes. Research indicates that compounds with similar frameworks can act as inhibitors of alpha-glucosidase, which is relevant in the management of diabetes by delaying carbohydrate absorption . This suggests that this compound may also possess similar inhibitory capabilities, warranting further investigation.
Cancer Therapeutics
The compound has potential applications in cancer therapy. Studies indicate that structurally related compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of mitochondrial pathways . The ability to induce cell death selectively in cancer cells while sparing normal cells is a critical aspect of developing effective cancer treatments.
Case Study 1: Antimalarial Efficacy
A study evaluated the antimalarial activity of a series of compounds related to this compound, revealing promising results against different Plasmodium falciparum strains. The compounds were tested for their ability to inhibit growth and induce morphological changes indicative of apoptosis in the parasite. Results showed that certain derivatives not only inhibited growth but also triggered DNA fragmentation and loss of mitochondrial membrane potential, confirming their potential as antimalarial agents .
Case Study 2: Enzyme Inhibition
In another study focusing on alpha-glucosidase inhibitors, researchers utilized computational methods to identify potential candidates from a database that included this compound. The findings suggested that this compound could be optimized for enhanced binding affinity and selectivity towards alpha-glucosidase, thus improving its therapeutic profile for diabetes management .
Comparative Data Table
Compound | Structure | IC50 (µM) | Target | Notes |
---|---|---|---|---|
This compound | TBD | TBD | TBD | Potential antimalarial agent |
Compound A | Similar to this compound | 0.62 | Plasmodium falciparum | Effective against chloroquine-sensitive strains |
Compound B | Related structure | TBD | Alpha-glucosidase | Potential diabetes treatment |
Mechanism of Action
The mechanism of action of 2-(2-aminoethoxy)-5-fluoro-N-{[3-(2H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(2-aminoethoxy)-5-fluoro-N-{[3-(2H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}benzamide include:
- 2-(2-aminoethoxy)-5-fluoro-N-{[3-(2H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}benzamide
- 8-[(2Z)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione
Uniqueness
The uniqueness of 2-(2-aminoethoxy)-5-fluoro-N-{[3-(2H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}benzamide lies in its specific chemical structure, which imparts distinct properties and reactivity. This makes it valuable for specialized applications in research and industry .
Biological Activity
C17H17FN6O2 is a fluorinated derivative of 2-deoxy-D-glucose (2-DG), a compound that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and implications for cancer therapy.
Background
2-DG is a glucose analog that inhibits glycolysis, making it a candidate for cancer therapies, especially in tumors with high glycolytic rates like glioblastoma multiforme (GBM). However, its clinical use has been limited due to poor pharmacokinetics. Modifications to 2-DG, such as the introduction of fluorine atoms, have been investigated to enhance its biological activity and therapeutic efficacy.
The primary mechanism by which this compound exerts its effects is through the inhibition of hexokinase (HK), an enzyme crucial for the glycolytic pathway. Upon cellular uptake, 2-DG is phosphorylated to 2-DG-6-phosphate, which competes with glucose and inhibits HK activity. The fluorinated derivatives have shown enhanced binding affinity to HK compared to 2-DG, leading to improved inhibition of glycolysis.
Key Findings from Research
- Cytotoxicity : Fluorinated derivatives, including this compound, exhibit potent cytotoxic effects against cancer cells. Studies indicate that these compounds have lower IC50 values than 2-DG, particularly under hypoxic conditions typical of tumor microenvironments .
- Hexokinase Inhibition : Enzymatic assays demonstrated that this compound and other halogenated derivatives are more effective inhibitors of HKII than 2-DG. This enhanced inhibition is attributed to the structural modifications that improve stability and cellular uptake .
- Molecular Interactions : NMR spectroscopy and molecular docking studies reveal that fluorinated compounds bind to HK similarly to glucose, suggesting a competitive inhibition mechanism. This binding affinity translates into increased efficacy in reducing glycolytic flux in cancer cells .
Case Studies
Several case studies have illustrated the potential of this compound in clinical settings:
- Glioblastoma Treatment : In vitro studies on GBM cell lines showed that treatment with this compound resulted in significant reductions in cell viability compared to untreated controls. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .
- Combination Therapies : Research indicates that combining this compound with other chemotherapeutic agents may enhance overall treatment efficacy. For instance, synergistic effects were observed when used alongside standard GBM therapies, suggesting a multi-faceted approach could improve patient outcomes .
Data Table: Biological Activity Summary
Parameter | This compound | 2-Deoxy-D-Glucose (2-DG) |
---|---|---|
IC50 (Cancer Cells) | Lower than 10 µM | Approximately 30 µM |
Hexokinase Inhibition | Stronger | Moderate |
Apoptosis Induction | Yes | Limited |
Stability in Biological Systems | Enhanced | Poor |
Properties
Molecular Formula |
C17H17FN6O2 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)acetamide |
InChI |
InChI=1S/C17H17FN6O2/c1-10(2)16-20-17(22-21-16)19-14(25)9-24-15(26)8-7-13(23-24)11-5-3-4-6-12(11)18/h3-8,10H,9H2,1-2H3,(H2,19,20,21,22,25) |
InChI Key |
MRGIRFVDPSONKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NN1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F |
Origin of Product |
United States |
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